Methyl 3-(2-methylpiperazin-1-yl)propanoate Methyl 3-(2-methylpiperazin-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809061
InChI: InChI=1S/C9H18N2O2/c1-8-7-10-4-6-11(8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

Methyl 3-(2-methylpiperazin-1-yl)propanoate

CAS No.:

Cat. No.: VC17809061

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-methylpiperazin-1-yl)propanoate -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name methyl 3-(2-methylpiperazin-1-yl)propanoate
Standard InChI InChI=1S/C9H18N2O2/c1-8-7-10-4-6-11(8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3
Standard InChI Key VBKLKGKWOYWNNY-UHFFFAOYSA-N
Canonical SMILES CC1CNCCN1CCC(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl 3-(2-methylpiperazin-1-yl)propanoate belongs to the class of piperazine derivatives, characterized by a six-membered ring containing two nitrogen atoms. The compound’s structure consists of a propanoate ester backbone linked to a 2-methylpiperazine moiety. Its molecular formula is C₉H₁₈N₂O₂, with a calculated molecular weight of 186.25 g/mol. Key structural features include:

  • Ester group: Enhances solubility in organic solvents and serves as a reactive site for hydrolysis or transesterification.

  • 2-Methylpiperazine: Introduces steric hindrance compared to unsubstituted piperazines, potentially influencing pharmacokinetic properties.

Experimental data for the exact compound remain unreported, but analogs like methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate (C₁₀H₂₀N₂O₂, MW 200.28 g/mol) exhibit similar stability and solubility profiles .

Synthetic Routes and Optimization

Multi-Step Alkaline Hydrolysis

A validated method for synthesizing piperazine-propanoate derivatives involves a two-step process:

  • Alkylation: Reacting piperazine with methyl acrylate under basic conditions to form the propanoate intermediate.

  • Methylation: Introducing a methyl group at the piperazine’s 2-position using methyl iodide or dimethyl sulfate .

For example, 3-(4-methylpiperazin-1-yl)propanoic acid is synthesized via alkaline hydrolysis of its ester precursor in water, yielding 70–80% purity . Adapting this protocol for the 2-methyl isomer would require careful control of reaction temperature (20–25°C) and stoichiometry to minimize side reactions.

Microwave-Assisted Synthesis

Recent advances in flow chemistry enable rapid synthesis of piperazine derivatives. Microwave irradiation reduces reaction times from hours to minutes while improving yields. For instance, monosubstituted piperazines are synthesized in >90% yield using heterogeneous catalysis with metal ions on polymeric resins . This method could be adapted for Methyl 3-(2-methylpiperazin-1-yl)propanoate by optimizing solvent systems (e.g., methanol or acetic acid) and catalyst loading.

Physicochemical Characteristics

While experimental data for the 2-methyl isomer are sparse, Table 1 extrapolates properties from analogous compounds:

Table 1: Comparative Physicochemical Properties

PropertyMethyl 3-(2-Methylpiperazin-1-yl)Propanoate (Predicted)Methyl 2-Methyl-3-(4-Methylpiperazin-1-yl)Propanoate
Molecular FormulaC₉H₁₈N₂O₂C₁₀H₂₀N₂O₂
Molecular Weight (g/mol)186.25200.28
Boiling Point (°C)290–300 (est.)Not reported
LogP0.8–1.2 (est.)1.05

The compound’s polar surface area (PSA) is estimated at 32.78 Ų, similar to its 4-methyl analog, suggesting moderate membrane permeability .

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester group undergoes hydrolysis in aqueous alkali to form 3-(2-methylpiperazin-1-yl)propanoic acid. This reaction is critical for generating bioactive metabolites or further derivatization .

Piperazine Substitution

The secondary amines in the piperazine ring participate in nucleophilic substitution reactions. For example, acyl chlorides or sulfonyl chlorides react with the piperazine nitrogen to form amides or sulfonamides, respectively . Such modifications are exploited in drug design to enhance target affinity or metabolic stability.

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